N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide
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Overview
Description
N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C27H33N3O2S and its molecular weight is 463.64. The purity is usually 95%.
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Scientific Research Applications
Novel Indomethacin Analogs and Their Potential
A study on the design, synthesis, and evaluation of anti-inflammatory, analgesic, and ulcerogenicity of novel indomethacin analogs revealed promising results. The compounds, having a general formula similar in structure to the chemical , were tested in vivo for their anti-inflammatory and analgesic properties. The most potent compound in this series significantly reduced GI ulcerogenicity and exhibited promising results in histopathological studies, indicating no mucosal injury. All synthesized compounds also exhibited significant nitric oxide releasing activity, suggesting potential applications in reducing inflammation and pain without the severe gastrointestinal toxicities commonly associated with traditional NSAIDs (Bhandari et al., 2010).
Cancer Cell Migration and Spheroid Growth Inhibition
Research into 1,2,4-Triazole-3-thiol derivatives bearing a hydrazone moiety, which bears structural similarities to the compound , has shown significant cytotoxic effects against various cancer cell lines, including melanoma, breast cancer, and pancreatic cancer. These compounds were identified as active in inhibiting cancer cell migration and growth in 3D cell cultures, suggesting their potential application as anticancer agents (Šermukšnytė et al., 2022).
Photophysical Properties and Potential Applications
A study on the photophysical properties of a novel 4-aza-indole derivative indicated that the compound exhibited reverse solvatochromism behavior and very high quantum yield in various solvents. This behavior, independent of solvent polarity, suggests potential applications of similar compounds as labeling agents in bio- or analytical sensors and/or optoelectronic devices (Bozkurt & Doğan, 2018).
Dye-Sensitized Solar Cells and Photoelectric Conversion
Research involving carboxylated cyanine dyes, structurally related to the compound , has demonstrated that co-sensitization in nanocrystalline TiO2 solar cells could significantly improve photoelectric conversion efficiency. This finding suggests potential applications in improving the photoelectrical properties of dye-sensitized solar cells and enhancing renewable energy technology (Wu et al., 2009).
Mechanism of Action
Target of Action
The compound contains an indole moiety, which is a common structure in many bioactive compounds . Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Properties
IUPAC Name |
N-[2-[3-[2-(cyclohexylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O2S/c1-19-14-20(2)16-21(15-19)27(32)28-12-13-30-17-25(23-10-6-7-11-24(23)30)33-18-26(31)29-22-8-4-3-5-9-22/h6-7,10-11,14-17,22H,3-5,8-9,12-13,18H2,1-2H3,(H,28,32)(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAMYYBFVYJPJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4CCCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.